1,2,3-Trichloro-5-(trichloromethyl)benzene is an organochlorine compound with the molecular formula and a CAS number of 66682-07-3. This compound is characterized by a benzene ring substituted with three chlorine atoms at the 1, 2, and 3 positions and a trichloromethyl group at the 5 position. Its structure indicates significant chlorination, which contributes to its chemical properties and potential applications in various fields, including industrial chemistry and environmental science .
These reactions are influenced by the electron-withdrawing nature of the chlorine substituents, which stabilize negative charges during nucleophilic attack .
The synthesis of 1,2,3-trichloro-5-(trichloromethyl)benzene typically involves:
These methods emphasize the need for controlled conditions to minimize by-products and ensure high yields of the target compound .
1,2,3-Trichloro-5-(trichloromethyl)benzene has several applications:
Interaction studies involving 1,2,3-trichloro-5-(trichloromethyl)benzene focus on its behavior in biological systems and environmental contexts. Key areas include:
Such studies are crucial for understanding the compound's safety profile and regulatory implications .
Several compounds share structural similarities with 1,2,3-trichloro-5-(trichloromethyl)benzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,2-Dichloro-4-(trichloromethyl)benzene | C7H3Cl5 | Two chlorine atoms at different positions |
1,2,3-Trichloro-5-(trifluoromethyl)benzene | C7H2Cl3F3 | Contains trifluoromethyl group instead |
1-Chloro-2,4-dinitrobenzene | C6H3ClN2O4 | Contains nitro groups instead of trichloromethyl |
1,2,3-Trichloro-5-(trichloromethyl)benzene is unique due to its specific arrangement of multiple chlorine substituents that significantly influence its reactivity and biological activity. Its high degree of chlorination makes it more reactive compared to less chlorinated analogs while also posing greater environmental risks due to its persistence.